N-(4-ethylphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-2-14-9-11-15(12-10-14)23-22(26)20-19(16-6-3-4-7-17(16)28-20)24-21(25)18-8-5-13-27-18/h3-13H,2H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTQHUFDYXIXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzofuran core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran or ethylphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzofuran or ethylphenyl compounds.
Scientific Research Applications
Chemical Structure and Synthesis
N-(4-ethylphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide features a complex structure that combines elements of benzofuran and furan moieties. The synthesis of this compound typically involves multi-step reactions that can include aminolysis and transamidation processes. For instance, derivatives of benzofuran-2-carboxamide have been synthesized with varying yields depending on the reaction conditions and substituents used .
Anticancer Properties
Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a benzofuran core exhibit significant activity against various cancer cell lines, including hepatocellular carcinoma (HePG2), breast cancer (MCF-7), and cervical cancer (HeLa) cells. In particular, the incorporation of furan and amide functionalities has been shown to enhance the inhibitory effects on key signaling pathways associated with cancer progression, such as PI3K and VEGFR .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound I | HePG2 | 0.5 |
| Compound II | MCF-7 | 0.8 |
| Compound III | HeLa | 1.0 |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of benzofuran derivatives. Specifically, this compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. This property is attributed to its ability to scavenge free radicals and inhibit apoptosis pathways .
Table 2: Neuroprotective Activity
| Compound | Model | Effectiveness |
|---|---|---|
| Compound A | Neuronal Cell Line | Significant reduction in apoptosis |
| Compound B | Animal Model | Improved cognitive function |
Antiviral Activity
The compound has also been explored for its antiviral properties, particularly against hepatitis C virus (HCV). Studies have indicated that benzofuran derivatives can inhibit viral replication through various mechanisms, making them potential candidates for antiviral drug development .
Anti-inflammatory Properties
In addition to its anticancer and antiviral activities, this compound has demonstrated anti-inflammatory effects in preclinical models. These effects are thought to arise from the modulation of inflammatory cytokines and pathways involved in chronic inflammation .
Case Study 1: Anticancer Efficacy
A study conducted by El-Khouly et al. synthesized several benzofuran derivatives and assessed their anticancer activity against multiple cell lines. The results indicated that compounds featuring the furan moiety exhibited enhanced cytotoxicity compared to traditional chemotherapeutics, suggesting a promising avenue for further research into their mechanisms of action .
Case Study 2: Neuroprotection in Models of Neurodegeneration
In a separate investigation focusing on neuroprotection, researchers evaluated the efficacy of this compound in models of neurodegeneration induced by oxidative stress. The findings revealed significant neuroprotective effects, leading to decreased cell death and improved neuronal function .
Mechanism of Action
The mechanism by which N-(4-ethylphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The benzofuran core can interact with enzymes or receptors, while the ethylphenyl and furan-2-amido groups may enhance binding affinity or selectivity. These interactions can modulate various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs from the evidence, focusing on structural variations, molecular properties, and pharmacological relevance (where available).
Structural and Functional Differences
Table 1: Key Structural Features and Molecular Properties
Key Observations:
Core Heterocycle : The target compound and analogs in , and 6 share a benzofuran core, while uses a simpler furan scaffold.
Position 2 Substituents :
- The 4-ethylphenyl group in the target compound contrasts with bromophenyl (), fluorophenyl (), and ethoxyphenyl () moieties. Ethyl substituents may enhance lipophilicity compared to halogens or ethers.
Position 3 Functionalization: The furan-2-amido group in the target compound is distinct from bulky alkylamides () or amino-cyclopropyl groups (). This substitution could influence steric interactions in biological targets.
Biological Activity
N-(4-ethylphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure :
The compound features a benzofuran core with an amide functional group linked to a furan moiety and a 4-ethylphenyl substituent. Its molecular formula is and it has the following structural representation:
Synthesis :
The synthesis of this compound typically involves multi-step processes. Key steps include:
- Preparation of the Benzofuran Core : This can be synthesized through cyclization reactions of appropriate precursors.
- Amide Coupling Reaction : The carboxamide group is introduced by reacting an amine with a carboxylic acid derivative using coupling agents like EDCI or DCC under controlled conditions.
Biological Activity
This compound exhibits various biological activities, including:
- Anticancer Properties : Research indicates that benzofuran derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values as low as 0.1 μM against leukemia cells, indicating potent antiproliferative activity .
- Antimicrobial Activity : The furan ring in the compound is associated with antibacterial properties. Similar furan-containing compounds have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections .
Table 1: Comparison of Biological Activities
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-benzofuran-2-carboxamide | Structure | Antioxidant, anticancer |
| N-(3-chlorophenyl)-benzofuran-2-carboxamide | Structure | Anti-inflammatory |
| This compound | Structure | Anticancer, antimicrobial |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can bind to cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
Case Studies and Research Findings
Research has highlighted the importance of structural modifications in enhancing the biological activity of benzofuran derivatives. For instance:
- A study on similar compounds demonstrated that the presence of an N-substituted phenyl group significantly increased antiproliferative activity against cancer cell lines .
- Another investigation revealed that certain substitutions on the benzofuran core led to enhanced binding interactions with biological targets, improving overall efficacy .
Q & A
Q. What are the recommended strategies for synthesizing N-(4-ethylphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide with high purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:
Benzofuran-2-carboxylic acid preparation : Start with cyclization of 2-hydroxyacetophenone derivatives using Vilsmeier-Haack conditions or Pd-catalyzed C-H activation for regioselective functionalization .
Amidation : React the benzofuran-2-carboxylic acid with 4-ethylphenylamine using coupling agents like HATU or EDCI in anhydrous DMF to form the primary carboxamide.
Furan-2-amido substitution : Introduce the furan-2-amido group at the 3-position via a two-step transamidation process or direct coupling with furan-2-carboxylic acid chloride under basic conditions (e.g., pyridine) .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and confirm final structure via / NMR and HRMS .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : NMR (400 MHz, DMSO-) to confirm aromatic protons (δ 6.8–8.2 ppm), amide NH (δ ~10.2 ppm), and ethyl group (δ 1.2–1.4 ppm, triplet). NMR for carbonyl carbons (δ ~165–170 ppm) and furan/benzofuran carbons .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H] and fragmentation patterns.
- Chromatography :
- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%) and retention time consistency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Systematic substitution : Modify the 4-ethylphenyl group (e.g., replace with halogenated or methoxy-substituted aryl groups) and the furan-2-amido moiety (e.g., thiophene or pyrrole analogs) .
- Assay selection :
- In vitro : Screen against target receptors (e.g., α7 nicotinic acetylcholine receptors using patch-clamp electrophysiology) .
- Binding affinity : Radioligand displacement assays (e.g., -MLA for α7 nAChR) to quantify IC values.
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy calculations .
Q. What in vivo models are appropriate for assessing its pharmacological effects, particularly in neurological disorders?
- Methodological Answer :
- Rodent models :
- Morris water maze : Evaluate cognitive enhancement in scopolamine-induced amnesia models (dose: 1–10 mg/kg, i.p.) .
- Novel object recognition : Test working memory improvement with post-administration behavioral tracking.
- PK/PD profiling : Measure plasma half-life (LC-MS/MS) and brain permeability (logBB > 0.3) to ensure CNS bioavailability .
Q. How can researchers resolve contradictions in reported biological activity data for benzofuran carboxamide derivatives?
- Methodological Answer :
- Assay standardization : Replicate studies under identical conditions (e.g., buffer pH, temperature, cell line).
- Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) for binding kinetics and functional assays (e.g., calcium flux for receptor activation) .
- Meta-analysis : Compare structural motifs across studies (e.g., ethylphenyl vs. trifluoromethyl substitutions) to identify confounding variables .
Q. What strategies optimize the compound’s physicochemical properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- Salt formation : Co-crystallize with HCl or sodium salts to enhance aqueous solubility (e.g., 5 mg/mL in PBS) .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide site to improve oral bioavailability.
- CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots (e.g., furan oxidation) and guide deuterium incorporation .
Data Contradiction Analysis
Q. How to address discrepancies in receptor binding affinity across different studies?
- Methodological Answer :
- Control experiments : Ensure ligand purity (>99%) and validate receptor expression levels (Western blot/qPCR).
- Buffer optimization : Test Tris vs. HEPES buffers to rule out ionic strength effects on binding.
- Negative controls : Include known antagonists (e.g., methyllycaconitine for α7 nAChR) to confirm assay specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
